molecular formula C11H11N B085489 1-Naphthalenemethylamine CAS No. 118-31-0

1-Naphthalenemethylamine

Cat. No.: B085489
CAS No.: 118-31-0
M. Wt: 157.21 g/mol
InChI Key: NVSYANRBXPURRQ-UHFFFAOYSA-N
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Description

FOBISIN 101 is a small molecule inhibitor that targets 14-3-3 protein-protein interactions. Specifically, it disrupts the binding of 14-3-3ζ or 14-3-3γ to PRAS40. These 14-3-3 isoforms play crucial roles in various cellular processes, making FOBISIN 101 an interesting compound for further study .

Preparation Methods

The synthetic route for FOBISIN 101 involves several steps. Unfortunately, detailed reaction conditions and industrial production methods are not widely available in the literature. it is synthesized through a combination of chemical reactions, likely including condensation reactions and phosphorylation steps.

Chemical Reactions Analysis

FOBISIN 101 undergoes interactions with 14-3-3 proteins, inhibiting their binding to PRAS40. It effectively blocks all seven 14-3-3 isoforms from stimulating exoenzyme S (ExoS) ADP-ribosyltransferase. The compound also disrupts the binding of 14-3-3 with Raf-1 and PRAS40 . Unfortunately, specific reagents and conditions for these reactions remain undisclosed.

Scientific Research Applications

    Chemistry: Researchers can explore its role in protein-protein interactions and develop new inhibitors.

    Biology: Investigate its impact on cellular signaling pathways involving 14-3-3 proteins.

    Medicine: Assess its therapeutic potential, especially in diseases related to 14-3-3 dysregulation.

    Industry: Consider its use in drug discovery and development.

Comparison with Similar Compounds

While detailed comparisons are scarce, FOBISIN 101 stands out due to its ability to inhibit multiple 14-3-3 isoforms. Similar compounds may exist, but their unique features remain to be explored.

Properties

IUPAC Name

naphthalen-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSYANRBXPURRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059469
Record name 1-Naphthalenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118-31-0
Record name 1-Naphthalenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenemethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenemethanamine
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthalenemethanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naphthalene-1-methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.859
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main pharmacological effects of 1-Naphthalenemethylamine derivatives?

A1: this compound derivatives, particularly those containing a 2-haloalkyl substituent, exhibit a unique dual pharmacological profile: they antagonize the effects of both histamine and epinephrine. [, ] For instance, N-(2-chloroethyl)-N-ethyl-1-naphthalenemethylamine (SY-14) and its bromo-analogue (SY-28) effectively block histamine-induced bronchospasm in guinea pigs and reduce epinephrine toxicity in mice. [] This dual antagonism makes them interesting candidates for further research, particularly in areas like allergy and cardiovascular diseases.

Q2: How do these compounds exert their antagonistic effects on histamine and epinephrine?

A2: While the exact mechanism remains a subject of ongoing research, early studies suggest that these compounds, specifically the 2-haloalkylamines, exert their long-lasting antagonistic effects through alkylation of the alpha-adrenergic receptors. [] This alkylation is believed to cause an insurmountable blockade, preventing the binding and subsequent effects of both epinephrine and histamine. [] Interestingly, studies have shown that trypsin, a proteolytic enzyme, can reverse this antagonism, suggesting a potential role for enzymatic degradation in modulating the duration of action. []

Q3: Apart from the 2-haloalkyl derivatives, are there other this compound derivatives with interesting pharmacological properties?

A3: Yes, Butenafine hydrochloride (N-4-tert-butylbenzyl-N-methyl-1-naphthalenemethylamine hydrochloride) is another example. [, ] It demonstrates potent antifungal activity, particularly against dermatophytes. [, ] This activity is attributed to its ability to accumulate in the skin after topical application, achieving concentrations several hundred times higher than the minimum inhibitory concentrations for common dermatophytes like Trichophyton mentagrophytes and Microsporum canis. []

Q4: Has the relationship between the structure of this compound derivatives and their activity been investigated?

A4: Yes, structure-activity relationship (SAR) studies have played a crucial role in understanding the properties of these compounds. For instance, research focusing on bis(naphthalenemethyl)amines revealed that incorporating a benzylamine moiety, as seen in Butenafine hydrochloride, significantly enhanced antifungal activity. [] Further exploration of this benzylamine series led to the identification of Butenafine hydrochloride as the most potent antifungal agent within the group. []

Q5: What analytical techniques are employed to study this compound derivatives?

A5: Various analytical techniques are utilized to characterize and quantify these compounds. In a study investigating Terbinafine, a related antifungal agent, a high-throughput liquid chromatography/tandem mass spectrometry (LC-MS/MS) method was developed and validated for its quantification in human plasma. [] This method utilized automated liquid-liquid extraction and achieved excellent sensitivity, specificity, and accuracy for Terbinafine analysis. [] For studying the distribution of maleic anhydride grafts on ethylene-propylene copolymers, researchers employed fluorescence spectroscopy. By labeling the grafted polymers with fluorescent dyes like pyrene and naphthalene, they could analyze the fluorescence properties to understand the distribution and clustering of the grafted moieties. []

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